
2,2'-Disulfanediylbis(5-chlorothiophene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Disulfanediylbis(5-chlorothiophene): is an organosulfur compound that features two thiophene rings connected by a disulfide bond, with each thiophene ring substituted with a chlorine atom at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(5-chlorothiophene) typically involves the following steps:
Formation of 5-chlorothiophene-2-thiol: This intermediate can be synthesized by reacting 5-chlorothiophene with a thiolating agent such as hydrogen sulfide in the presence of a base.
Oxidative Coupling: The 5-chlorothiophene-2-thiol is then subjected to oxidative coupling using an oxidizing agent like iodine or hydrogen peroxide to form the disulfide bond, resulting in 2,2’-Disulfanediylbis(5-chlorothiophene).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Disulfanediylbis(5-chlorothiophene): undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or dithiothreitol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Disulfanediylbis(5-chlorothiophene): has several scientific research applications:
Materials Science: Used in the synthesis of conductive polymers and organic semiconductors.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Employed as a ligand in coordination chemistry for the development of new catalysts.
Wirkmechanismus
The mechanism of action of 2,2’-Disulfanediylbis(5-chlorothiophene) depends on its application. In materials science, its conductive properties arise from the conjugated thiophene rings. In pharmaceuticals, it may interact with biological targets through its thiophene and disulfide functionalities, potentially affecting enzyme activity or protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Disulfanediylbis(thiophene): Lacks the chlorine substituents, which may affect its reactivity and applications.
2,2’-Disulfanediylbis(3-chlorothiophene): Chlorine atoms are positioned differently, potentially altering its chemical properties.
2,2’-Disulfanediylbis(5-bromothiophene): Bromine substituents instead of chlorine, which may influence its reactivity and applications.
Uniqueness
- The presence of chlorine atoms at the 5-position of the thiophene rings in 2,2’-Disulfanediylbis(5-chlorothiophene) makes it unique, potentially enhancing its reactivity in substitution reactions and its utility in various applications.
Eigenschaften
CAS-Nummer |
129836-80-2 |
|---|---|
Molekularformel |
C8H4Cl2S4 |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
2-chloro-5-[(5-chlorothiophen-2-yl)disulfanyl]thiophene |
InChI |
InChI=1S/C8H4Cl2S4/c9-5-1-3-7(11-5)13-14-8-4-2-6(10)12-8/h1-4H |
InChI-Schlüssel |
UIBUFCOZPVVIJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Cl)SSC2=CC=C(S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


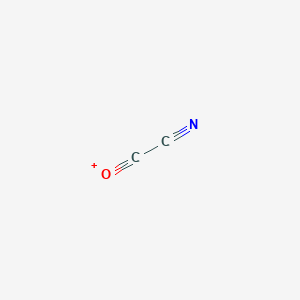
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)
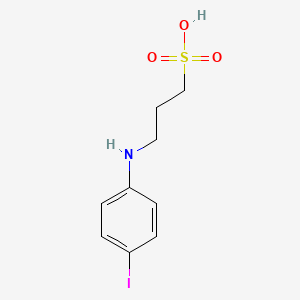
![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)
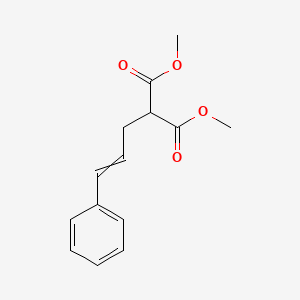
![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one](/img/structure/B14289856.png)
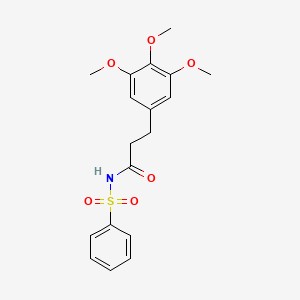
![Benzoic acid;[2-(bromomethyl)phenyl]methanol](/img/structure/B14289860.png)
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14289870.png)

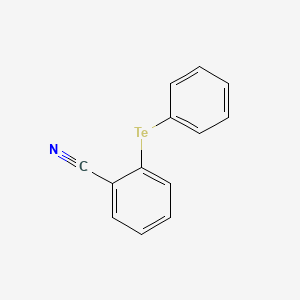

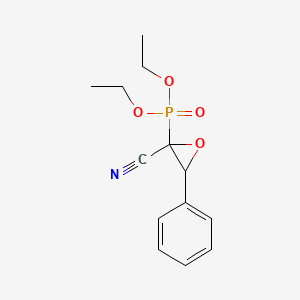
![1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14289896.png)
